molecular formula C10H12FNSi B12042720 2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine

2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B12042720
M. Wt: 193.29 g/mol
InChI Key: UZHWVJXVCDRPBW-UHFFFAOYSA-N
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Description

2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12FNSi It is a derivative of pyridine, where a fluorine atom is attached to the second position and a trimethylsilyl-ethynyl group is attached to the fifth position of the pyridine ring

Preparation Methods

The synthesis of 2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine typically involves the reaction of 2-fluoropyridine with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.

Chemical Reactions Analysis

2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of reduced derivatives. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.

Scientific Research Applications

2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine can be compared with other similar compounds, such as:

    2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine: Similar structure but with the trimethylsilyl-ethynyl group at the fourth position.

    2-Fluoro-6-((trimethylsilyl)ethynyl)pyridine: Similar structure but with the trimethylsilyl-ethynyl group at the sixth position.

    2-Fluoro-5-((trimethylsilyl)ethynyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring

Properties

Molecular Formula

C10H12FNSi

Molecular Weight

193.29 g/mol

IUPAC Name

2-(6-fluoropyridin-3-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C10H12FNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3

InChI Key

UZHWVJXVCDRPBW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CN=C(C=C1)F

Origin of Product

United States

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